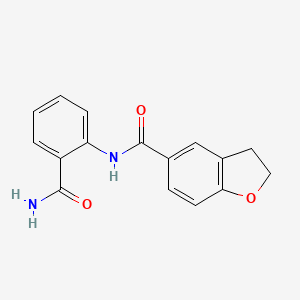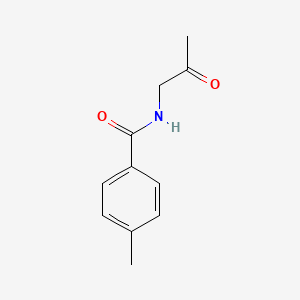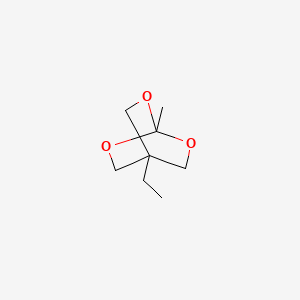
1-Dimethylamino-cyclohexanecarboxylic acid amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Dimethylamino-cyclohexanecarboxylic acid amide is an organic compound that belongs to the class of amidines. Amidines are known for their reactivity and versatility in various chemical reactions. This compound is characterized by the presence of a dimethylamino group attached to a cyclohexylamide structure, making it a valuable building block in organic synthesis and various industrial applications.
Métodos De Preparación
The synthesis of 1-Dimethylamino-cyclohexanecarboxylic acid amide can be achieved through several routes. One common method involves the reaction of cyclohexylamine with dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. The reaction typically proceeds as follows:
Cyclohexylamine and DMF-DMA Reaction: Cyclohexylamine is reacted with DMF-DMA in a suitable solvent, such as toluene, under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed.
Purification: The reaction mixture is then cooled, and the solvent is removed under reduced pressure. The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Dimethylamino-cyclohexanecarboxylic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically leads to the formation of corresponding amides or nitriles.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., toluene, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions tailored to the desired reaction.
Aplicaciones Científicas De Investigación
1-Dimethylamino-cyclohexanecarboxylic acid amide finds applications in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds, ligands for metal complexes, and organocatalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the production of functional materials, such as polymers and coatings, due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of 1-Dimethylamino-cyclohexanecarboxylic acid amide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating its electron pair. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
1-Dimethylamino-cyclohexanecarboxylic acid amide can be compared with other similar compounds, such as:
Cyclohexylamine: A primary amine with a similar cyclohexyl structure but lacking the dimethylamino group.
Dimethylformamide: A common solvent and reagent in organic synthesis, containing a dimethylamino group but lacking the cyclohexyl structure.
N,N-Dimethylcyclohexylamine: A tertiary amine with both dimethyl and cyclohexyl groups but differing in the position of the amino group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and properties, making it valuable in various applications.
Propiedades
Fórmula molecular |
C9H18N2O |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
1-(dimethylamino)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-11(2)9(8(10)12)6-4-3-5-7-9/h3-7H2,1-2H3,(H2,10,12) |
Clave InChI |
QQBAXLAGIKAVQM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1(CCCCC1)C(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-4-chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B8671944.png)


![4-(Imidazo[1,5-a]pyridin-5-yl)benzonitrile](/img/structure/B8671957.png)
![tert-butyl N-[(3-methylidenecyclobutyl)methyl]carbamate](/img/structure/B8671960.png)







methanone](/img/structure/B8672024.png)
